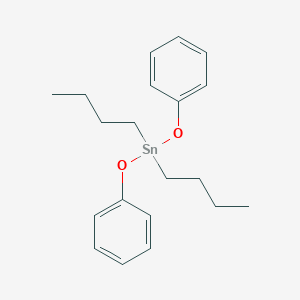
Dibutyl(diphenoxy)stannane
Description
Dibutyl(diphenoxy)stannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two phenoxy groups. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides, due to their tunable reactivity and structural diversity . This article compares this compound with structurally related organotin compounds, focusing on synthesis, physicochemical properties, applications, and safety profiles.
Properties
CAS No. |
17997-43-2 |
|---|---|
Molecular Formula |
C20H28O2Sn |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
dibutyl(diphenoxy)stannane |
InChI |
InChI=1S/2C6H6O.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5,7H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
UROKUKHYYXBCQE-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Implications :
- Phenoxy groups (this compound) likely enhance thermal stability and aromatic interactions, making it suitable for high-temperature applications.
- Long-chain esters (e.g., dimyristate in ) improve solubility in nonpolar matrices, favoring use as plastic stabilizers.
- Acetate/methoxy groups () increase polarity, enhancing catalytic activity in polymerizations or esterification reactions.
Physicochemical Properties
| Property | This compound | Dibutyltin Dimyristate | Dibutyldimethoxytin | Diacetoxy(dibutyl)stannane | Dibutyltin Oxide |
|---|---|---|---|---|---|
| Physical State | Not reported | White crystalline | Liquid | Liquid | White solid |
| Melting Point | Not reported | Not reported | 139°C | Not reported | >250°C |
| Solubility | Likely polar solvents | Nonpolar solvents | Polar solvents | Polar solvents | Insoluble in H₂O |
| Thermal Stability | High (aromatic groups) | Moderate | Moderate | Moderate | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


